Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate
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Overview
Description
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate is an organic compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a methylphenyl group, and a carboxylate ester group attached to the thiazole ring. It is of interest in various fields of chemistry and pharmacology due to its potential biological activities and synthetic versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methylbenzoyl chloride with thiosemicarbazide to form an intermediate, which then undergoes cyclization in the presence of a base such as sodium ethoxide to yield the thiazole ring. The resulting compound is then esterified using methanol and an acid catalyst to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The amino group in the compound can undergo oxidation to form nitro derivatives.
Reduction: The carboxylate ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The methyl group on the phenyl ring can be substituted with various electrophiles under Friedel-Crafts alkylation conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or nitric acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Aluminum chloride as a catalyst for Friedel-Crafts reactions.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate involves its interaction with biological targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiazole ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
- Methyl 4-amino-3-phenyl-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-chlorophenyl)-1,2-thiazole-5-carboxylate
- Methyl 4-amino-3-(4-methoxyphenyl)-1,2-thiazole-5-carboxylate
Comparison: Methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its chemical reactivity and biological activity. Compared to its analogs, the methyl group can enhance lipophilicity and potentially improve membrane permeability, making it a valuable compound for drug development.
Properties
IUPAC Name |
methyl 4-amino-3-(4-methylphenyl)-1,2-thiazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-7-3-5-8(6-4-7)10-9(13)11(17-14-10)12(15)16-2/h3-6H,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUOXTAKZSPNUBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NSC(=C2N)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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